2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride
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Overview
Description
2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride is an organic compound with the chemical formula C9H12F3N · HCl. It is a white crystalline powder primarily used as a pharmaceutical intermediate, playing a crucial role in the synthesis of drugs and chemical reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 3,4,5-trifluorobenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the amine. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitro group in the intermediate nitrostyrene can be reduced to form the amine.
Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: The primary amine.
Substitution: Various substituted trifluorophenyl derivatives.
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and chemical reagents.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The trifluorophenyl ring enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)propan-2-amine hydrochloride
- 1-(2,4,5-Trifluorophenyl)propan-2-amine
Uniqueness
2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-9(2,13)5-3-6(10)8(12)7(11)4-5;/h3-4H,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUBJQHMTQTTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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